

Unveiling the Chemical Landscape of 2,3,3-Trichloropropenal: A Technical Guide

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Compound of Interest

Compound Name: 2,3,3-Trichloropropenal

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Abstract

2,3,3-Trichloropropenal, a halogenated aldehyde, presents a unique chemical entity with potential applications and toxicological considerations in various scientific domains. This technical guide provides a comprehensive overview of its chemical properties, available toxicological data, and a proposed synthesis workflow. Due to the limited availability of experimentally determined data, this guide combines publicly available information with computed properties to offer a foundational understanding of this compound. All quantitative data is summarized for clarity, and logical relationships are visualized using process diagrams.

Core Chemical Properties

2,3,3-Trichloropropenal, also known as 2,3,3-trichloroacrolein, is a small molecule with the molecular formula C_3HCl_3O .^[1] Its chemical identity is well-established with a CAS Number of 3787-28-8 and an IUPAC name of 2,3,3-trichloroprop-2-enal.^[1] A summary of its key identifiers and computed physical properties is presented in Table 1.

Table 1: Core Identifiers and Computed Physicochemical Properties of **2,3,3-Trichloropropenal**

Property	Value	Source
IUPAC Name	2,3,3-trichloroprop-2-enal	PubChem[1]
Synonyms	2,3,3-Trichloroacrolein, 2,3,3-Trichloro-2-propenal	PubChem[1]
CAS Number	3787-28-8	PubChem[1]
Molecular Formula	C ₃ HCl ₃ O	PubChem[1]
Molecular Weight	159.39 g/mol	PubChem[1]
Exact Mass	157.909298 Da	PubChem[1]
XLogP3-AA (Computed)	2.3	PubChem[1]
Hydrogen Bond Donor Count (Computed)	0	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	1	PubChem[1]
Rotatable Bond Count (Computed)	1	PubChem[1]
Topological Polar Surface Area (Computed)	17.1 Å ²	PubChem[1]

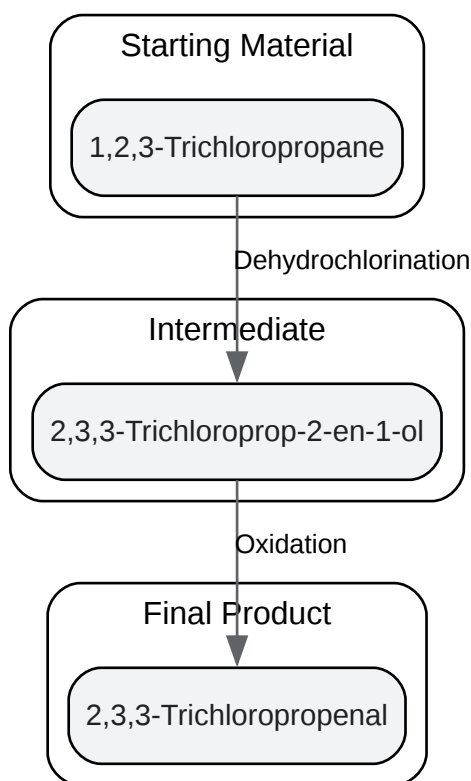
Note: Experimental data for boiling point, melting point, and density are not readily available in public literature. The values for XLogP3-AA, hydrogen bond counts, rotatable bond count, and topological polar surface area are computationally derived and provide estimations of the compound's behavior.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2,3,3-trichloropropenal** is not widely published, a logical synthetic approach can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow

A plausible route to **2,3,3-trichloropropenal** could involve the oxidation of the corresponding alcohol, 2,3,3-trichloroprop-2-en-1-ol. This precursor could potentially be synthesized from 1,2,3-trichloropropane. The overall proposed workflow is depicted in the diagram below.



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Caption: Proposed synthetic pathway for **2,3,3-Trichloropropenal**.

Experimental Considerations

- Dehydrochlorination of 1,2,3-Trichloropropane: This step would likely involve the use of a base to eliminate hydrogen chloride. The reaction conditions would need to be carefully controlled to favor the formation of the desired allylic alcohol precursor.
- Oxidation of 2,3,3-Trichloroprop-2-en-1-ol: A variety of oxidizing agents could be employed for this transformation, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to convert the primary alcohol to the aldehyde without over-oxidation to a carboxylic acid.

Purification and Characterization: The final product would require purification, likely through distillation or chromatography. Characterization would be essential to confirm the structure and purity, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Analysis (Anticipated)

Although experimental spectra for **2,3,3-trichloropropenal** are not readily available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **2,3,3-Trichloropropenal**

Technique	Expected Features
¹ H NMR	A singlet in the aldehyde region (δ 9-10 ppm) corresponding to the aldehydic proton.
¹³ C NMR	Three distinct signals are expected: one for the carbonyl carbon (δ > 180 ppm), and two for the vinylic carbons, with their chemical shifts influenced by the attached chlorine atoms.
IR Spectroscopy	A strong C=O stretching vibration characteristic of an aldehyde (around 1700-1730 cm ⁻¹). A C=C stretching vibration (around 1600-1650 cm ⁻¹). C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (159.39 g/mol) with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the loss of CO, Cl, and HCl.

Biological Activity and Safety

Known Toxicological Profile

2,3,3-Trichloropropenal is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]

Table 3: GHS Hazard Information for **2,3,3-Trichloropropenal**

Hazard Statement	Classification
H302	Harmful if swallowed
H315	Causes skin irritation
H318	Causes serious eye damage
H335	May cause respiratory irritation

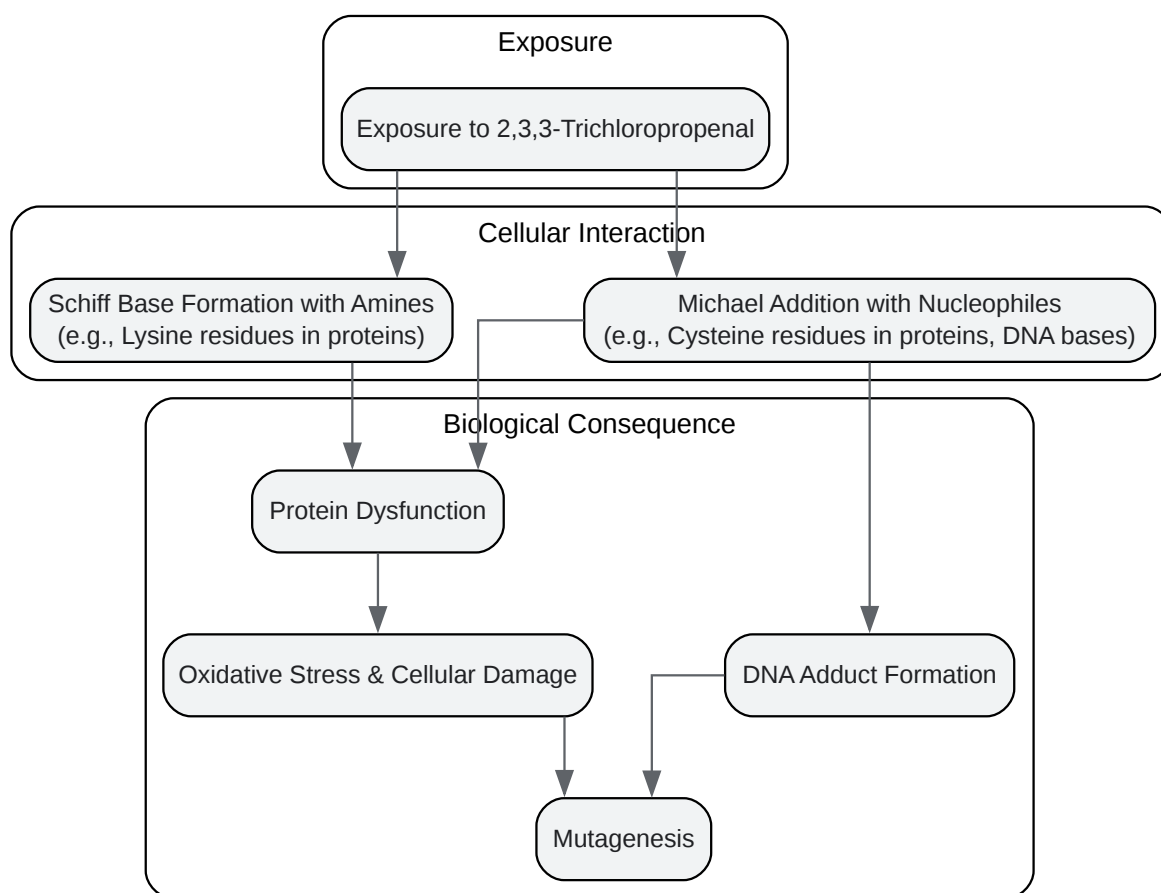
Source: PubChem[1]

Mutagenicity

A key toxicological concern for **2,3,3-trichloropropenal** is its mutagenic potential. Studies have shown it to be a potent mutagen in the Ames test with *Salmonella typhimurium* strain TA100. This suggests that the compound can induce DNA damage, a critical factor in carcinogenesis.

Proposed Mechanism of Action Workflow

The high reactivity of the α,β -unsaturated aldehyde functionality, combined with the electron-withdrawing effects of the chlorine atoms, suggests that **2,3,3-trichloropropenal** likely exerts its toxicity through covalent modification of biological macromolecules. A proposed logical workflow for its mechanism of action is presented below.



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Caption: Proposed mechanism of action for **2,3,3-Trichloropropenal** toxicity.

This proposed mechanism involves two primary reaction pathways:

- Michael Addition: The electrophilic β -carbon of the α,β -unsaturated aldehyde is susceptible to nucleophilic attack from biological macromolecules, such as the thiol groups of cysteine residues in proteins or nucleophilic sites on DNA bases.
- Schiff Base Formation: The aldehyde carbonyl group can react with primary amine groups, such as the ϵ -amino group of lysine residues in proteins, to form Schiff bases.

These covalent modifications can lead to protein dysfunction, the formation of DNA adducts, and ultimately, cellular stress and mutagenesis.

Conclusion

2,3,3-Trichloropropenal is a reactive chemical with a significant toxicological profile, including potent mutagenicity. While a complete experimental characterization of its physical properties is lacking in the public domain, its chemical behavior can be inferred from its structure and the available data. The proposed synthetic route and mechanism of action provide a framework for future research into this compound. Further experimental investigation is crucial to fully elucidate its chemical and biological properties, which will be vital for assessing its potential risks and applications in research and development.

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References

- 1. 2,3,3-Trichloropropenal | C₃HCl₃O | CID 19623 - PubChem [pubchem.ncbi.nlm.nih.gov]
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